N,2-dimethylpyrrolidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethylpyrrolidine-2-carboxamide hydrochloride: is a chemical compound with the molecular formula C7H14N2O·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of pyrrolidine with dimethylamine and a carboxylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to achieve the final product. The use of advanced analytical techniques ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: N,2-dimethylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: N,2-dimethylpyrrolidine-2-carboxamide hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in chemical reactions .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It is often used in experiments involving enzyme inhibition and receptor binding .
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of N,2-dimethylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
- N,N-dimethylpyrrolidine-2-carboxamide hydrochloride
- N-methylpyrrolidine-2-carboxamide
- Pyrrolidine-2-carboxamide
Comparison: N,2-dimethylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the dimethyl group may enhance its lipophilicity and influence its interaction with biological targets .
Properties
Molecular Formula |
C7H15ClN2O |
---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
N,2-dimethylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-7(6(10)8-2)4-3-5-9-7;/h9H,3-5H2,1-2H3,(H,8,10);1H |
InChI Key |
LUNDBOSAWCXTNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)C(=O)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.